molecular formula C13H21NO4 B2383474 (2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid CAS No. 124002-32-0

(2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Cat. No. B2383474
M. Wt: 255.314
InChI Key: MHOIOLLMOIIRTR-GUBZILKMSA-N
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Description

“(2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid” is a chemical compound with the CAS Number: 124002-32-0 . Its molecular weight is 255.31 and its linear formula is C13H21NO4 .


Synthesis Analysis

The synthesis of this compound involves multi-step reactions . The steps include the use of triethylamine and isobutyl chloroformate in dichloromethane or tetrahydrofuran at 0°C, followed by a reaction at 20°C or 0-40°C for 24-36 hours . This is followed by the addition of trifluoroacetic acid in dichloromethane at 20°C or 30°C for 1 hour . The final step involves the use of potassium carbonate in acetonitrile under reflux for 24 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-5-8(9)7-10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1 .


Physical And Chemical Properties Analysis

This compound is an oil with a predicted density of 1.196±0.06 g/cm3 . The predicted boiling point is 386.0±25.0 °C .

Scientific Research Applications

Synthesis Methodologies

  • A scalable synthesis method for structurally similar compounds, emphasizing the control of stereoselectivity in cyclopropanation steps, has been detailed. Such methodologies are crucial for producing complex organic compounds with high precision (Wang et al., 2013).
  • Another study describes the asymmetric synthesis of related piperidinedicarboxylic acid derivatives, showcasing advanced techniques in stereochemistry and highlighting the intricacies involved in the synthesis of complex organic molecules (C. Xue et al., 2002).

Chemical Transformations and Derivatives

  • Research on cyclopropane-annelated azaoligoheterocycles underscores the relevance of the compound in constructing complex chemical structures, highlighting its role as a building block in chemical synthesis (M. Gensini & A. de Meijere, 2004).
  • An efficient process for the synthesis of hexahydrocyclopentapyrrolone derivatives, a class of compounds pivotal for diverse pharmacological activities, has been developed. The process emphasizes cost-effectiveness and scalability, crucial for industrial applications (R. Bahekar et al., 2017).
  • A novel condensation reaction involving carboxylic acids and non-nucleophilic N-heterocycles, including pyrroles, demonstrates the compound's versatility in facilitating complex chemical reactions (Atsushi Umehara et al., 2016).
  • The utility of related compounds in tert-butoxycarbonylation reactions, a critical step in protecting amino groups during peptide synthesis, underlines the compound's significance in synthetic organic chemistry (Yukako Saito et al., 2006).

Medicinal and Pharmacological Intermediates

  • The compound's structural analogs play a crucial role in the production of cephalosporin drugs, demonstrating its significance in the pharmaceutical industry (Sun Na-na, 2010).
  • A study on the synthesis of all four stereoisomers of a structurally similar compound provides insights into the synthesis of unnatural amino acids, potentially opening new avenues in drug design and development (Bettina Bakonyi et al., 2013).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word is "Warning" .

properties

IUPAC Name

(2S,3aS,6aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-5-8(9)7-10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOIOLLMOIIRTR-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid

CAS RN

124002-32-0
Record name (2S,3aS,6aS)-1-[(tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
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